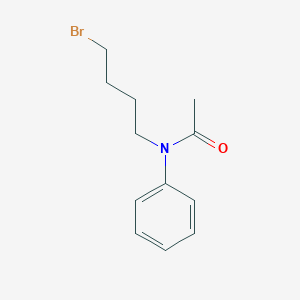![molecular formula C19H16N2O2S2 B13876086 Ethyl 4-methyl-3-((4-(methylthio)thieno[3,2-d]pyrimidin-7-yl)ethynyl)benzoate](/img/structure/B13876086.png)
Ethyl 4-methyl-3-((4-(methylthio)thieno[3,2-d]pyrimidin-7-yl)ethynyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-methyl-3-[2-(4-methylsulfanylthieno[3,2-d]pyrimidin-7-yl)ethynyl]benzoate is a complex organic compound that features a unique structure combining a benzoate ester, a thienopyrimidine moiety, and an ethynyl linkage. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-3-[2-(4-methylsulfanylthieno[3,2-d]pyrimidin-7-yl)ethynyl]benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized by reacting 4-methylsulfanylthiophene with appropriate reagents to introduce the pyrimidine ring.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Ethyl 4-methyl-3-[2-(4-methylsulfanylthieno[3,2-d]pyrimidin-7-yl)ethynyl]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thienopyrimidine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted thienopyrimidine derivatives.
科学研究应用
Ethyl 4-methyl-3-[2-(4-methylsulfanylthieno[3,2-d]pyrimidin-7-yl)ethynyl]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of ethyl 4-methyl-3-[2-(4-methylsulfanylthieno[3,2-d]pyrimidin-7-yl)ethynyl]benzoate involves its interaction with specific molecular targets. The thienopyrimidine moiety is known to interact with enzymes such as kinases, potentially inhibiting their activity. This inhibition can disrupt cellular signaling pathways, leading to the desired therapeutic effects.
相似化合物的比较
Similar Compounds
Ethyl 4-methyl-3-[2-(4-methylsulfanylthieno[3,2-d]pyrimidin-7-yl)ethynyl]benzoate: shares structural similarities with other thienopyrimidine derivatives, such as:
Uniqueness
Ethyl 4-methyl-3-[2-(4-methylsulfanylthieno[3,2-d]pyrimidin-7-yl)ethynyl]benzoate: is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
属性
分子式 |
C19H16N2O2S2 |
|---|---|
分子量 |
368.5 g/mol |
IUPAC 名称 |
ethyl 4-methyl-3-[2-(4-methylsulfanylthieno[3,2-d]pyrimidin-7-yl)ethynyl]benzoate |
InChI |
InChI=1S/C19H16N2O2S2/c1-4-23-19(22)14-6-5-12(2)13(9-14)7-8-15-10-25-17-16(15)20-11-21-18(17)24-3/h5-6,9-11H,4H2,1-3H3 |
InChI 键 |
ZVXGEELQDFQROC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=C(C=C1)C)C#CC2=CSC3=C2N=CN=C3SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










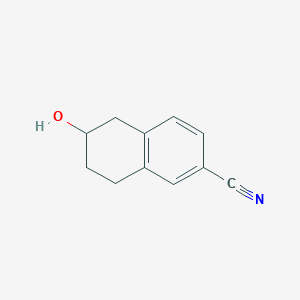
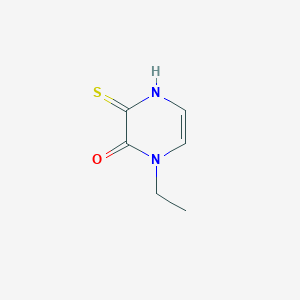
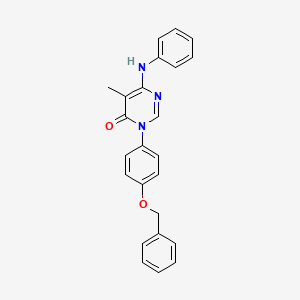
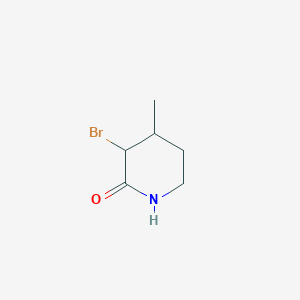
![tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]propyl]carbamate](/img/structure/B13876071.png)
